
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a hydroxypropynyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazin-3(2H)-one with propargyl alcohol under specific conditions. The reaction is often catalyzed by palladium or copper catalysts in the presence of a base such as diisopropylamine. The reaction mixture is stirred at room temperature until completion, as determined by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one.
Reduction: Formation of 5-(3-Hydroxyprop-1-en-1-yl)-2-methylpyridazin-3(2H)-one or 5-(3-Hydroxypropyl)-2-methylpyridazin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyridazine ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridine
- 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrazine
- 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidine
Uniqueness
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both a hydroxypropynyl group and a pyridazine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different heterocyclic rings .
Properties
CAS No. |
825634-10-4 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(3-hydroxyprop-1-ynyl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-8(12)5-7(6-9-10)3-2-4-11/h5-6,11H,4H2,1H3 |
InChI Key |
FYNWVYUQIXEWCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)
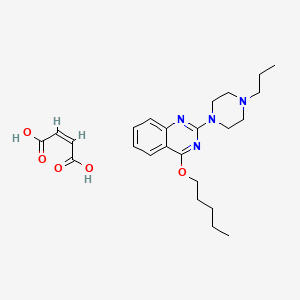
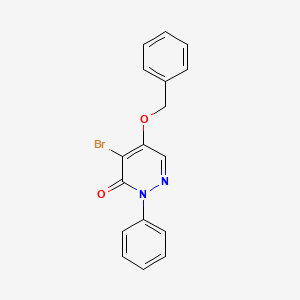
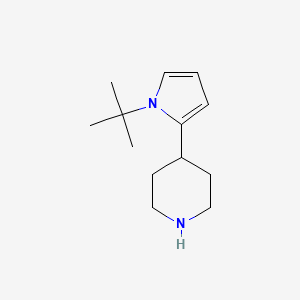
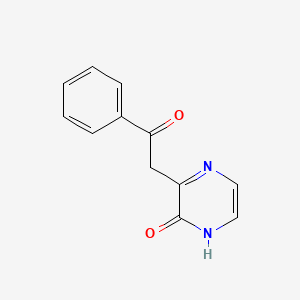

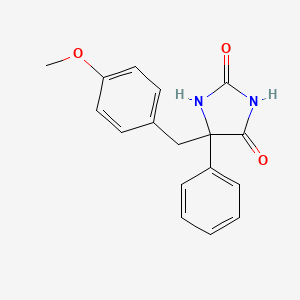
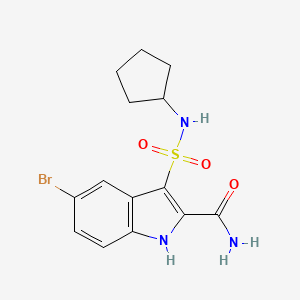
![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)
